Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate
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Description
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic and Electronic Applications
- Photovoltaic Efficiency and Nonlinear Optical (NLO) Activity : Studies have focused on the synthesis of bioactive benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds have also shown significant NLO activity, which is essential for optical computing and telecommunications (Mary et al., 2020).
Synthesis and Chemical Transformations
- Gold(I)-Catalyzed Reactions : Research has highlighted the use of gold(I) catalysts in the intramolecular hydroamination of allenes, showcasing the synthetic versatility of carbamate compounds in generating complex molecular architectures (Zhang, Bender, & Widenhoefer, 2007). Another study presented the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, emphasizing the method's efficiency and broad applicability across carbon, nitrogen, and oxygen nucleophiles (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Biological Applications
- Anti-Pneumocystis Carinii Activity : Carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated for their activity against Pneumocystis carinii pneumonia (PCP), demonstrating the therapeutic potential of carbamate derivatives in treating infectious diseases (Rahmathullah et al., 1999).
Material Science and Polymorphism
- Aggregation-Induced Fluorescence and Polymorphism : A novel carbazole derivative containing a fluorobenzene unit was synthesized, displaying aggregation-induced emission properties due to its highly twisted conformation. The study also explored the compound's polymorphism, mechanochromism, and thermo-stimulus fluorescence, indicating its potential in advanced material applications (Zhu et al., 2018).
Properties
IUPAC Name |
benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSUEMZPUOHTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.